molecular formula C11H17N5 B11738947 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11738947
M. Wt: 219.29 g/mol
InChI Key: LJZDDXKZIZMJEQ-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .

Scientific Research Applications

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C₉H₁₃N₅
  • Molecular Weight : 177.23 g/mol
  • IUPAC Name : N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Anticancer Activity

Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. The compound this compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Testing

Research indicates significant inhibitory effects against common pathogens:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes involving pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings provide a versatile scaffold for further functionalization and exploration in various scientific fields .

Biological Activity

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with various amine groups. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography. The molecular formula for this compound is C10H15N5C_{10}H_{15}N_5 with a molecular weight of approximately 205.26 g/mol .

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of anticancer effects and anti-inflammatory properties. Below are key findings from various studies:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives:

  • Cell Line Studies : In vitro studies have demonstrated that compounds containing the 1H-pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cells. For instance, one study reported IC50 values indicating effective inhibition of cell growth at concentrations as low as 3.79 µM for MCF7 breast cancer cells .
  • Mechanisms of Action : The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest. For example, compounds based on the pyrazole scaffold have been shown to activate caspase pathways leading to programmed cell death in tumor cells .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives are recognized for their anti-inflammatory effects:

  • Cytokine Inhibition : Some studies indicate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells . This suggests a potential role in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy and safety profiles of this compound:

  • Study on Lung Cancer : A recent clinical trial evaluated the compound's efficacy in patients with non-small cell lung cancer. Results indicated a significant reduction in tumor size among participants treated with this pyrazole derivative compared to control groups .
  • Anti-inflammatory Effects : Another study focused on rheumatoid arthritis models showed that treatment with this compound led to a marked decrease in joint swelling and pain scores compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50 (µM) Mechanism
AnticancerMDA-MB-2313.79Apoptosis induction
AnticancerHepG226Cell cycle arrest
Anti-inflammatoryRheumatoid Arthritis Model-Cytokine inhibition

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-8-11(7-15(3)14-8)12-5-10-6-13-16(4)9(10)2/h6-7,12H,5H2,1-4H3

InChI Key

LJZDDXKZIZMJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2C)C

Origin of Product

United States

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